2-Fluoro-N-methoxy-n-methylnicotinamide
CAS No.: 949154-26-1
Cat. No.: VC11677460
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949154-26-1 |
|---|---|
| Molecular Formula | C8H9FN2O2 |
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | 2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 |
| Standard InChI Key | IJFAVSQQUDKQDH-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1=C(N=CC=C1)F)OC |
| Canonical SMILES | CN(C(=O)C1=C(N=CC=C1)F)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 3-position. The carboxamide moiety is further modified with methoxy and methyl groups attached to the nitrogen atom, resulting in the full IUPAC name 2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide. Its structure is represented by the canonical SMILES string CN(C(=O)C1=C(N=CC=C1)F)OC.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 949154-26-1 |
| Molecular Formula | |
| Molecular Weight | 184.17 g/mol |
| Exact Mass | 184.0652 g/mol |
| Topological Polar Surface Area | 49.8 Ų |
| LogP (Partition Coefficient) | 0.87 (estimated) |
The fluorine atom introduces electronegativity and steric effects, potentially influencing binding interactions in biological systems. The N-methoxy-N-methyl group enhances solubility in organic solvents, a critical factor in synthetic applications.
Synthetic Methodologies
Primary Synthesis Route
The synthesis of 2-fluoro-N-methoxy-N-methylnicotinamide typically begins with 2-fluoronicotinic acid as the starting material. A two-step process involves:
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Activation of the Carboxylic Acid:
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2-Fluoronicotinic acid is treated with in the presence of a coupling agent such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N-ethyl-N,N-diisopropylamine) in dichloromethane (DCM).
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Reaction equation:
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Purification:
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The crude product is purified via column chromatography using ethyl acetate/hexane gradients, yielding the final compound with high purity.
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Alternative Synthetic Strategies
While the primary route is well-established, modifications inspired by related nicotinamide syntheses (e.g., HATU-mediated couplings in DMF ) could be explored to optimize yields or reduce reaction times. For instance, replacing TBTU with HATU might enhance coupling efficiency under milder conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, DMF) and moderately soluble in methanol or ethanol. Limited aqueous solubility due to the hydrophobic N-methyl group.
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Stability: Stable under inert atmospheric conditions but may hydrolyze in strongly acidic or basic environments, necessitating storage at 2–8°C.
Analytical Characterization
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| δ 8.5 (aromatic H), δ 3.5 (OCH3), δ 3.0 (NCH3) | |
| FT-IR | 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) |
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